(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester
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Overview
Description
(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a peptide derivative, which means it is composed of amino acid residues linked by peptide bonds. The presence of phenylmethoxy and tert-butyl ester groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester typically involves multiple steps, starting from the individual amino acids. The process often includes:
Protection of Functional Groups: Protecting groups such as tert-butyl ester and phenylmethoxycarbonyl are used to prevent unwanted reactions at specific sites.
Peptide Bond Formation: The amino acids are coupled using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form peptide bonds.
Deprotection: After the peptide chain is assembled, the protecting groups are removed under specific conditions, such as acidic or basic hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve automated peptide synthesizers that can handle the repetitive nature of peptide bond formation. These machines can precisely control the addition of each amino acid, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiols.
Substitution: The phenylmethoxy group can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue would result in the formation of a disulfide-linked dimer.
Scientific Research Applications
Chemistry
In chemistry, (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester is used as a model compound to study peptide synthesis and reactivity. Its complex structure makes it an excellent candidate for exploring new synthetic methodologies.
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate specificity. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. For example, peptides with similar structures have been investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure provides opportunities for innovation in various applications.
Mechanism of Action
The mechanism of action of (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The phenylmethoxy and tert-butyl ester groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-alanine tert-butyl ester: Similar structure but with alanine instead of isoleucine.
(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-valine tert-butyl ester: Similar structure but with valine instead of isoleucine.
Uniqueness
The uniqueness of (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester lies in its specific combination of amino acids and protecting groups. This combination can result in distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
52668-03-8 |
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Molecular Formula |
C37H47N3O7S |
Molecular Weight |
677.9 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-2-[[(2S)-2-[[(2R)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C37H47N3O7S/c1-6-25(2)32(35(44)47-37(3,4)5)40-33(42)30(21-26-17-19-29(41)20-18-26)38-34(43)31(24-48-23-28-15-11-8-12-16-28)39-36(45)46-22-27-13-9-7-10-14-27/h7-20,25,30-32,41H,6,21-24H2,1-5H3,(H,38,43)(H,39,45)(H,40,42)/t25-,30-,31-,32-/m0/s1 |
InChI Key |
BYWIJKHLRLGPGA-ACRCOBMYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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